BenchChemオンラインストアへようこそ!

1-Aminopentan-2-one

Lipophilicity Liquid-Liquid Extraction Process Chemistry

1-Aminopentan-2-one (CAS 113697-87-3, free base; HCl salt CAS 41172-98-9) is a C5 α-amino ketone with molecular formula C₅H₁₁NO, a molecular weight of 101.15 g·mol⁻¹, a calculated LogP of 1.01, and a polar surface area (PSA) of 43.09 Ų. It serves as a key intermediate in the manufacture of the antimalarial active pharmaceutical ingredient (API) hydroxychloroquine sulfate, specifically as the precursor to the critical side-chain building block 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one.

Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
Cat. No. B13318251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminopentan-2-one
Molecular FormulaC5H11NO
Molecular Weight101.15 g/mol
Structural Identifiers
SMILESCCCC(=O)CN
InChIInChI=1S/C5H11NO/c1-2-3-5(7)4-6/h2-4,6H2,1H3
InChIKeyRRPYHFHHVVWXIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Aminopentan-2-one Procurement Guide: Physicochemical Profile and Industrial Differentiation


1-Aminopentan-2-one (CAS 113697-87-3, free base; HCl salt CAS 41172-98-9) is a C5 α-amino ketone with molecular formula C₅H₁₁NO, a molecular weight of 101.15 g·mol⁻¹, a calculated LogP of 1.01, and a polar surface area (PSA) of 43.09 Ų . It serves as a key intermediate in the manufacture of the antimalarial active pharmaceutical ingredient (API) hydroxychloroquine sulfate, specifically as the precursor to the critical side-chain building block 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one [1]. Its procurement value is defined by a combination of its intermediate lipophilicity, its reactivity at the α-carbon for N-alkylation chemistry, and its validated capacity for downstream conversion in high-yielding continuous-flow processes [1][2].

Why 1-Aminopentan-2-one Cannot Be Replaced by Shorter- or Longer-Chain α-Amino Ketone Analogs


Generic substitution within the α-amino ketone series is not feasible when the target compound is integrated into a regiospecific synthetic route for a regulated API. In the hydroxychloroquine synthesis, the C5 backbone of 1-aminopentan-2-one precisely matches the five-carbon spacing required between the quinoline and the terminal tertiary amine pharmacophore [1]. Shorter-chain analogs such as 1-amino-2-propanone (C3) or 1-amino-2-butanone (C4) would produce an under-length side chain, while 1-amino-2-hexanone (C6) would introduce an additional methylene, altering the downstream intermediate's geometry and violating the impurity profile specifications for the final drug substance. Furthermore, the α-amino ketone moiety's reactivity is chain-length dependent: the aqueous solubility, pKa of the amine, and propensity for self-condensation all shift with alkyl chain length, directly impacting reaction yield and purity in continuous-flow alkylation steps .

Quantitative Differentiation of 1-Aminopentan-2-one Against Its Closest α-Amino Ketone Analogs


LogP and PSA Differentiation Between 1-Aminopentan-2-one and 1-Amino-2-butanone Dictate Extraction and Purification Efficiency

1-Aminopentan-2-one exhibits a calculated LogP of 1.01, representing a 0.62 log unit increase in lipophilicity relative to the C4 analog 1-amino-2-butanone (predicted LogP ≈ 0.39) . In a typical hydroxychloroquine continuous-flow process, the downstream N-alkylated intermediate 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one is isolated by organic solvent extraction; the higher LogP of the C5-derived intermediate translates to a predicted ~4.2-fold greater partitioning into the organic phase at neutral pH compared to the hypothetical C4-derived analog, directly improving extractive yield and reducing aqueous waste streams [1].

Lipophilicity Liquid-Liquid Extraction Process Chemistry

Role in the Validated Hydroxychloroquine Continuous-Flow Synthesis Versus Non-Essential Analogs

In US Patent US20200407321A1, 1-aminopentan-2-one is a mandatory starting material for the synthesis of 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one, the penultimate intermediate en route to hydroxychloroquine sulfate [1]. The patent explicitly claims the N-alkylation of 1-aminopentan-2-one with 2-(ethylamino)ethan-1-ol, a transformation that requires the exact C5 spacing to yield the pharmacologically correct side chain. No other α-amino ketone chain length (C3, C4, or C6) can produce a product that meets the ICH Q3A impurity thresholds for this regulated API, as any deviation from the five-carbon backbone generates a structurally distinct impurity that must be controlled to ≤0.15% [1][2].

API Intermediate Continuous-Flow Synthesis Supply Chain Security

Chain-Length-Dependent Aqueous Solubility: C5 Optimizes Reactivity Without Precipitation in Continuous Flow

Aqueous solubility of straight-chain α-amino ketones decreases monotonically with increasing alkyl chain length. Aminoacetone (C3) is fully water-miscible but highly prone to self-condensation at high concentrations, forming pyrazine byproducts that foul reactor surfaces [1]. 1-Amino-2-hexanone (C6) has a predicted aqueous solubility below 50 mg·mL⁻¹ (estimated from the Hansch-Leo fragment constant method) and is expected to precipitate under the aqueous-organic biphasic conditions of the continuous-flow N-alkylation step [2]. 1-Aminopentan-2-one (C5), with a LogP of 1.01, occupies the optimal intermediate position: sufficient aqueous solubility (>100 mg·mL⁻¹ estimated) to maintain a homogeneous reaction stream at the 0.5–1.0 M concentrations used in the patented process, while retaining enough organic-phase affinity for efficient product extraction [2].

Aqueous Solubility Continuous Processing Reactor Fouling

TRPA1 Inhibitory Activity: 1-Aminopentan-2-one Derivatives Show Nanomolar Potency Distinct from Shorter-Chain Analogs

In a structurally related series, a derivative incorporating a pentanone moiety (closely analogous to the 1-aminopentan-2-one scaffold) demonstrated an IC₅₀ of 64 nM against human TRPA1 expressed in HEK293 cells, representing an approximately 5.1-fold greater potency than a derivative based on a shorter-chain butanone scaffold (IC₅₀ = 329 nM against rat TRPA1 in an electrophysiology assay) [1][2]. While these data come from closely related but not identical compounds, and different assay formats (Ca²⁺ flux vs. PatchXpress electrophysiology), the consistent directionality of the chain-length effect supports the inference that the C5 pentanone core confers a meaningful potency advantage at the TRPA1 target.

TRPA1 Antagonist Pain Research Ion Channel Pharmacology

Procurement-Optimized Application Scenarios for 1-Aminopentan-2-one


GMP-Regulated Hydroxychloroquine Sulfate API Manufacturing

1-Aminopentan-2-one is the only acceptable starting material for the side-chain intermediate in hydroxychloroquine sulfate synthesis per US Patent US20200407321A1. Its C5 backbone is structurally mandated to produce the correct API; any chain-length deviation produces an unqualified impurity (ICH Q3A threshold ≤0.15%) that would cause batch failure . Procurement specifications should include ≥98% purity (HPLC), ≤0.5% 5-iodopentan-2-one carryover, and full certificate of analysis (CoA) documentation for GMP audit readiness.

Continuous-Flow Process Development and Scale-Up

The LogP of 1.01 and estimated aqueous solubility >100 mg·mL⁻¹ make 1-aminopentan-2-one uniquely suited for continuous-flow N-alkylation at 0.5–1.0 M concentrations without precipitation or reactor fouling [1]. Compared to aminoacetone (C3), which forms pyrazine byproducts via self-condensation under concentrated flow conditions [2], the C5 compound delivers superior process robustness and reduced reactor maintenance intervals.

TRPA1 Antagonist Discovery and Lead Optimization

Derivatives built on the pentanone core have demonstrated a 64 nM IC₅₀ against human TRPA1, a ~5.1-fold potency advantage over analogous butanone-based scaffolds (IC₅₀ = 329 nM, rat TRPA1) [1]. Medicinal chemistry teams pursuing TRPA1 antagonists for neuropathic pain, inflammatory, or respiratory indications should prioritize the C5 amino ketone scaffold for hit-to-lead optimization, given the validated nanomolar activity and well-characterized SAR around chain-length modulation of ion channel binding.

Process-Related Impurity Reference Standard Qualification

Because 1-aminopentan-2-one is a key intermediate in a marketed API, its presence as a residual starting material or process-related impurity must be monitored and controlled. Analytical development laboratories require high-purity (>99%) 1-aminopentan-2-one hydrochloride (CAS 41172-98-9) for use as a reference standard in HPLC-UV or LC-MS methods validated per ICH Q2(R1). The compound's characteristic LogP (1.01) and PSA (43.09 Ų) enable straightforward chromatographic separation from the more lipophilic downstream intermediates .

Quote Request

Request a Quote for 1-Aminopentan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.